molecular formula C20H25ClN2O3 B13730878 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride CAS No. 19448-00-1

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride

Cat. No.: B13730878
CAS No.: 19448-00-1
M. Wt: 376.9 g/mol
InChI Key: OXAVIBJJXBLKEM-UHFFFAOYSA-N
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Description

Properties

CAS No.

19448-00-1

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride

InChI

InChI=1S/C20H24N2O3.ClH/c23-20(24-15-14-22-12-5-2-6-13-22)21-17-8-7-11-19(16-17)25-18-9-3-1-4-10-18;/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23);1H

InChI Key

OXAVIBJJXBLKEM-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride typically involves the reaction of m-phenoxycarbanilic acid with 2-piperidinoethyl ester hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride
  • Molecular Formula : C₂₀H₂₅ClN₂O₃
  • Molecular Weight : 376.9 g/mol
  • CAS No.: 19448-00-1
  • Key Structural Features: A piperidinium quaternary ammonium group, a carbamate linker, and a 3-phenoxyphenyl substituent .

Synthesis and Applications: Synthesized via reaction of piperidine derivatives with phenoxyphenyl isocyanates/carbamates, this compound exhibits biological activity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. Its quaternary ammonium structure enhances solubility and stability, making it suitable for pharmacological studies .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, alkyl chain length, or heterocyclic moieties. These variations significantly influence physicochemical properties, biological activity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features References
2-Piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride C₂₀H₂₅ClN₂O₃ 3-Phenoxy 376.9 High solubility, enzyme inhibition
2-Piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate; chloride C₁₈H₂₉ClN₂O₃ 4-Butoxy 356.9 Enhanced hydrophobicity, potential neuroprotective effects
2-Piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate; chloride C₁₉H₂₇ClN₂O₃ 4-Methoxy 362.9 Improved membrane permeability, antimicrobial activity
2-Piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate; chloride C₂₄H₄₁ClN₂O₃ 2-Decoxy 441.0 Long alkyl chain, altered pharmacokinetics
(2-Pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate; chloride C₂₀H₂₉ClN₂O₂ 2-Chloro-6-methylphenyl 338.9 Pyrrolidinium core, receptor specificity

Impact of Substituent Variations

Phenoxy vs. 4-Butoxy (C₄H₉O) and 4-methoxy (CH₃O) substituents increase hydrophobicity and electron-donating effects, respectively. The butoxy derivative (356.9 g/mol) shows enhanced neuroprotective activity compared to the methoxy analog (362.9 g/mol), likely due to improved lipid bilayer penetration .

Alkyl Chain Modifications :

  • The 2-decoxyphenyl variant (C₁₀H₂₁O) has a significantly higher molecular weight (441.0 g/mol) and elongated alkyl chain, which may reduce solubility but prolong metabolic half-life .

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